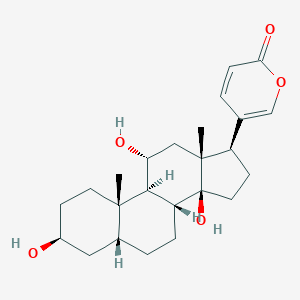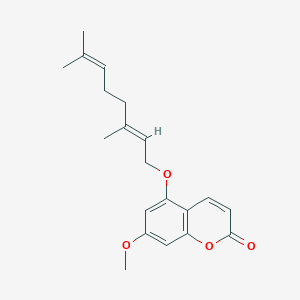
5-Geranyloxy-7-methoxycoumarin
Übersicht
Beschreibung
5-Geranyloxy-7-methoxycoumarin is a natural coumarin with the molecular formula C20H24O4 . It is found in the essential oils of citrus such as bergamot .
Synthesis Analysis
The synthesis of 5-Geranyloxy-7-methoxycoumarin involves several steps, including the reaction of geranyl chloride with 7-hydroxycoumarin to form 7-geranyloxycoumarin, followed by methylation to yield the final product . The structures of the compounds involved in the synthesis were identified using 1H, 13C NMR, and DEPT studies .Molecular Structure Analysis
The molecular structure of 5-Geranyloxy-7-methoxycoumarin consists of a coumarin core with a geranyl group attached at the 5-position and a methoxy group at the 7-position . The molecular weight is 328.402 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Geranyloxy-7-methoxycoumarin include a boiling point of 487.1±45.0 °C, a density of 1.092±0.06 g/cm3 , and a molar refractivity of 94.6±0.3 cm3 .Wissenschaftliche Forschungsanwendungen
Specific Scientific Field
This application falls under the field of Oncology , specifically the study of Colon Cancer .
Summary of the Application
5-Geranyloxy-7-Methoxycoumarin has been found to inhibit human colon cancer (SW-480) cell proliferation . This compound was isolated from the hexane extract of limes (Citrus aurantifolia) and showed the highest inhibition activity (67%) at 25µM .
Methods of Application
The compound was isolated from the hexane extract of limes and its structure was identified by NMR (1D, 2D) and mass spectral analyses . The inhibition activity against the SW-480 cells was then measured .
Results or Outcomes
Suppression of SW480 cell proliferation by 5-Geranyloxy-7-Methoxycoumarin was associated with the induction of apoptosis, as evidenced by annexin V staining and DNA fragmentation .
Cytotoxic Effect in Human Neuroblastoma Cells
Specific Scientific Field
This application is in the field of Neurology , specifically the study of Neuroblastoma .
Summary of the Application
Bergamottin and 5-Geranyloxy-7-methoxycoumarin have been found to cooperate in the cytotoxic effect of Citrus bergamia (Bergamot) Essential Oil in Human Neuroblastoma SH-SY5Y Cell Line .
Methods of Application
The two compounds were found to reduce the proliferation of SH-SY5Y cells, inducing apoptosis and increasing cell population in sub-G0/G1 phase . They also demonstrated pro-oxidant activity, increasing reactive oxygen species and impairing mitochondrial membrane potential .
Results or Outcomes
From a molecular point of view, Bergamottin and 5-Geranyloxy-7-methoxycoumarin were able to modulate apoptosis related factors at both protein and gene levels . The highest synergy was observed at a concentration ratio similar to that occurring in the Bergamot Essential Oil .
Analysis in Cosmetics
Specific Scientific Field
This application falls under the field of Cosmetic Science .
Summary of the Application
5-Geranyloxy-7-Methoxycoumarin is used in the analysis of oxygen heterocyclic compounds in finished cosmetics . These compounds are often used in cosmetics for their various beneficial properties.
Methods of Application
The compound is identified and quantified in cosmetic products using liquid chromatography coupled to triple quadrupole mass spectrometry . This method allows for the detection of trace levels of the compound in finished cosmetics .
Results or Outcomes
The use of 5-Geranyloxy-7-Methoxycoumarin in this analytical method helps ensure the quality and safety of cosmetic products .
Anti-Platelet-Aggregating Activity
Specific Scientific Field
This application falls under the field of Hematology , specifically the study of Platelet Aggregation .
Summary of the Application
5-Geranyloxy-7-Methoxycoumarin is known for its anti-platelet-aggregating activity . This property makes it a potential candidate for the prevention and treatment of thrombotic disorders.
Methods of Application
The anti-platelet-aggregating activity of 5-Geranyloxy-7-Methoxycoumarin is typically studied in vitro using platelet-rich plasma . The compound is added to the plasma, and the aggregation of platelets in response to various agonists is measured.
Results or Outcomes
5-Geranyloxy-7-Methoxycoumarin has been found to inhibit platelet aggregation, suggesting its potential role in preventing thrombotic disorders .
Safety And Hazards
Zukünftige Richtungen
The future directions of research on 5-Geranyloxy-7-methoxycoumarin could involve further exploration of its pharmacological properties and potential therapeutic applications. For instance, its anti-cancer properties could be further investigated in different types of cancer cells . Additionally, its synthesis could be optimized for large-scale production.
Eigenschaften
IUPAC Name |
5-[(2E)-3,7-dimethylocta-2,6-dienoxy]-7-methoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-14(2)6-5-7-15(3)10-11-23-18-12-16(22-4)13-19-17(18)8-9-20(21)24-19/h6,8-10,12-13H,5,7,11H2,1-4H3/b15-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUOSNJWDJOHGW-XNTDXEJSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCOC1=CC(=CC2=C1C=CC(=O)O2)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/COC1=CC(=CC2=C1C=CC(=O)O2)OC)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001045382 | |
| Record name | 5-(Geranyloxy)-7-methoxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001045382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5-Geranyloxy-7-methoxycoumarin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032954 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
5-Geranyloxy-7-methoxycoumarin | |
CAS RN |
7380-39-4 | |
| Record name | 5-(Geranyloxy)-7-methoxycoumarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7380-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Geranoxy-7-methoxycoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007380394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(Geranyloxy)-7-methoxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001045382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-GERANOXY-7-METHOXYCOUMARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39A7K6NN3W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5-Geranyloxy-7-methoxycoumarin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032954 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
86 - 87 °C | |
| Record name | 5-Geranyloxy-7-methoxycoumarin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032954 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



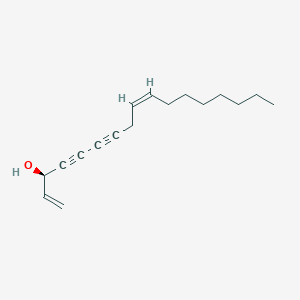
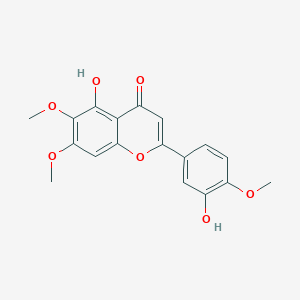
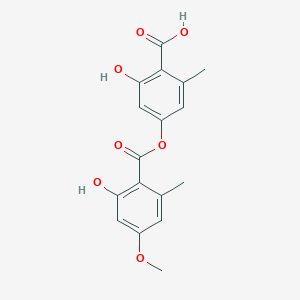
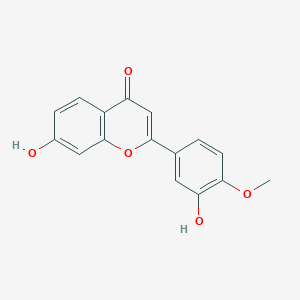
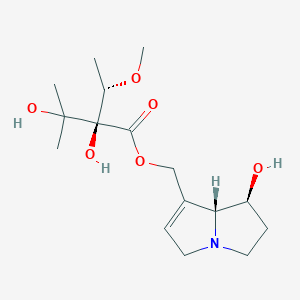
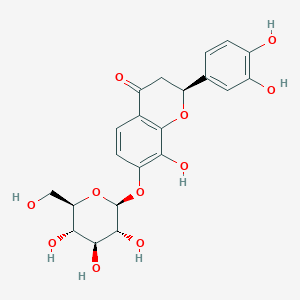
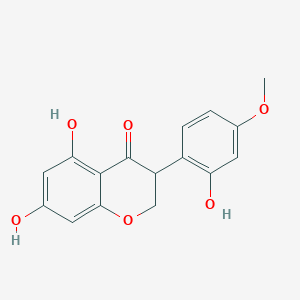
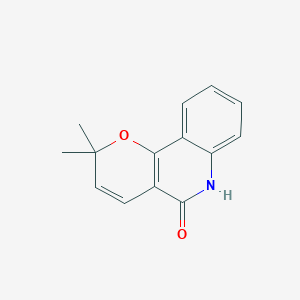
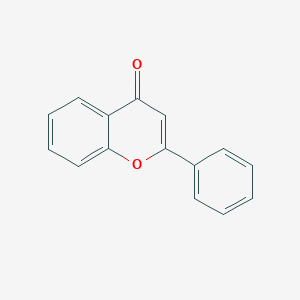
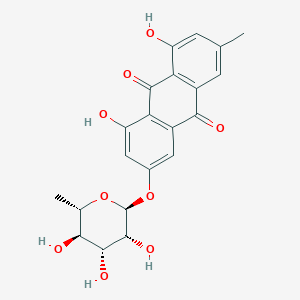
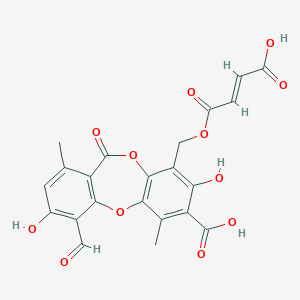
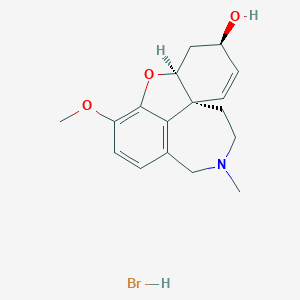
![2-[2-[19-Amino-6-(3,4-dicarboxybutanoyloxy)-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B191276.png)
